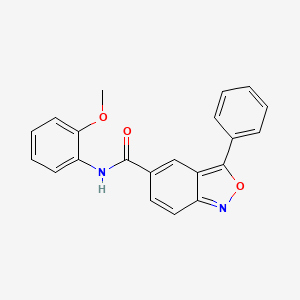

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an experimental study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the amide group might undergo hydrolysis, and the benzoxazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure. Without specific data, it’s challenging to provide a detailed analysis .Applications De Recherche Scientifique

Leishmaniasis Treatment

The compound has shown potential in the treatment of leishmaniasis, a parasitic disease. Studies have indicated that it can inhibit the activity of recombinant L. mexicana arginase by 68.27%, which is crucial for the parasite’s survival . Its leishmanicidal activity was further confirmed through in vivo studies, where it reduced the parasite load by 71% in an experimental model of cutaneous leishmaniasis .

Ultrastructural Studies

Ultrastructural analysis revealed that the compound induces membrane blebbing, autophagosome presence, membrane detachment, and disorganization of mitochondria and kinetoplast in parasites . This suggests that the compound causes significant cellular disruption leading to the death of the parasite.

Reactive Oxygen Species (ROS) Production

The compound triggers the production of ROS within the parasites, leading to oxidative stress and apoptosis . This mechanism of action is particularly valuable as it suggests a way to kill the parasite without harming the host cells.

Chemotherapy for Parasitic Infections

Given its potent leishmanicidal activity and ability to induce apoptosis in parasites, the compound is a promising candidate for developing new chemotherapeutic agents for parasitic infections .

Arginase Inhibition

The inhibition of arginase activity is a notable application since this enzyme plays a significant role in the urea cycle and immune suppression by parasites. The compound’s inhibitory effect on arginase could be leveraged to enhance immune responses against parasitic infections .

Fluorescent Probing

While not directly related to the exact compound , a structurally similar compound, 2-(2-fluorobenzoyl)-N-(2-methoxyphenyl) hydrazinecarbothioamide, has been synthesized as a fluorescent probe for the selective detection of Ni2+ ions . This suggests that the compound could potentially be modified for similar applications in bioimaging and diagnostics.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOZACUIWQJHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)

![N-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2877526.png)

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2877527.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2877539.png)